2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol
CAS No.:
Cat. No.: VC13444960
Molecular Formula: C17H28N2O
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H28N2O |
|---|---|
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | 2-[2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]ethanol |
| Standard InChI | InChI=1S/C17H28N2O/c1-2-18(14-16-8-4-3-5-9-16)15-17-10-6-7-11-19(17)12-13-20/h3-5,8-9,17,20H,2,6-7,10-15H2,1H3 |
| Standard InChI Key | KVNDXFIABUZSGL-UHFFFAOYSA-N |
| SMILES | CCN(CC1CCCCN1CCO)CC2=CC=CC=C2 |
| Canonical SMILES | CCN(CC1CCCCN1CCO)CC2=CC=CC=C2 |
Introduction
2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol is a complex organic compound belonging to the piperidine family, which is often used in research, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzyl group, an ethyl group, and an amino group attached to a piperidine ring, followed by an ethanol moiety.
Synthesis and Preparation
The synthesis of 2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol typically involves several key steps, although specific detailed procedures are not widely documented in the available literature. Generally, compounds of this nature are synthesized through reactions involving benzyl and ethylamine derivatives with piperidine-based intermediates.
Suppliers and Availability
2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol is available from a few suppliers globally, including Amber MolTech LLC in China . The compound is typically used for research purposes only.
Related Compounds
Similar compounds, such as 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol and 2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol, are also part of the piperidine derivatives family. These compounds have similar structures but differ in the position of the benzyl-ethyl-amino group on the piperidine ring .
Comparison Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol | 1353982-06-5 | C17H28N2O | 276.42 g/mol |
| 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol | Not specified | C17H28N2O | Approximately 276.42 g/mol |
| 2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol | 1353983-46-6 | C17H28N2O | 276.424 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume